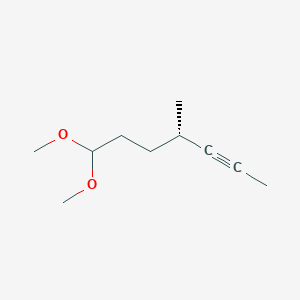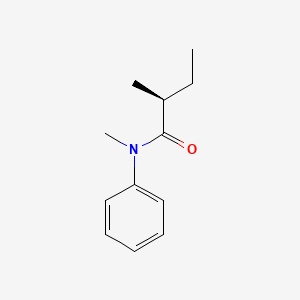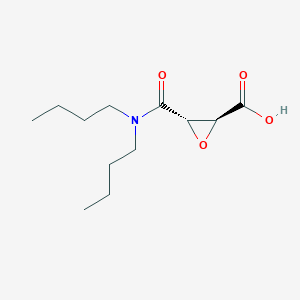
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- is a chemical compound with the molecular formula C9H9FO. It is a fluorinated derivative of indanol, characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the first position of the indane ring system.
Preparation Methods
The synthesis of 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- typically involves the following steps:
Fluorination: The introduction of the fluorine atom is achieved by reacting the corresponding indanol derivative with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and Selectfluor.
Reduction: The fluorinated intermediate is then subjected to reduction reactions to obtain the desired 2-fluoro-2,3-dihydro-1H-inden-1-ol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, often leading to increased binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- can be compared with other similar compounds, such as:
1H-Inden-1-ol, 2,3-dihydro-: Lacks the fluorine atom, resulting in different chemical and biological properties.
1H-Inden-1-one, 2,3-dihydro-: Contains a carbonyl group instead of a hydroxyl group, leading to distinct reactivity and applications.
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1S,2R)-: The stereoisomer of the compound , with different spatial arrangement of atoms, affecting its interactions and activity
These comparisons highlight the unique features of 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)-, particularly its fluorine substitution and specific stereochemistry, which contribute to its distinct properties and applications.
Properties
CAS No. |
874955-52-9 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9FO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
InChI Key |
JIXFNDYGBLPPOR-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)F |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium;1-[2-(phenoxy)ethyl]piperidine](/img/structure/B12587901.png)
![4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B12587904.png)

![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)

![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587923.png)
![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)
![4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B12587934.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)


![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)
![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)
![N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12587983.png)
